molecular formula C17H22FN3OS B3606255 N~1~-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

N~1~-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Cat. No.: B3606255
M. Wt: 335.4 g/mol
InChI Key: RRMATQLVPZLKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinylcarbonyl group, and a tetrahydropyridinecarbothioamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N1-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves multiple steps, including nucleophilic substitution and ester hydrolysis. One of the synthetic routes starts with commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, which undergoes a series of reactions to form the target compound . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

N~1~-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~1~-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers explore its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N~1~-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(pyrrolidine-1-carbonyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3OS/c18-14-3-5-15(6-4-14)19-17(23)21-11-7-13(8-12-21)16(22)20-9-1-2-10-20/h3-6,13H,1-2,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMATQLVPZLKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-FLUOROPHENYL)-4-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

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